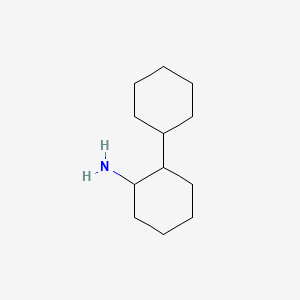

2-氨基双环己基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Aminobicyclohexyl is an organic compound with the molecular formula C12H23N . It is used for research and development purposes .

Synthesis Analysis

2-Aminobicyclohexyl is a nitrogen-containing organic solvent with pressures and temperatures that are suitable for the synthesis of nitroaromatic compounds . It possesses an isomeric structure that can be used to determine crossover points for the thermodynamic analysis of reactions involving nitrogen-containing compounds . It has been used as a catalyst in the synthesis of nitroaromatic compounds .Molecular Structure Analysis

The molecular weight of 2-Aminobicyclohexyl is 181.32 g/mol . The molecular structure is represented by the SMILES stringNC1CCCCC1C2CCCCC2 .

科学研究应用

不对称催化

2-氨基环己醇衍生物在不对称催化中有重要应用,与2-氨基双环己基密切相关。Schiffers等人(2006年)开发了一个制备简便高效的方案,用于拆分外消旋的2-氨基环己醇衍生物,获得对映体的旋光度超过99%。这些衍生物已应用于催化不对称苯基转移反应和转移氢化反应,产物的旋光度高达96%,表明它们在生产光学活性物质中起着关键作用(Schiffers et al., 2006)。

杂环合成

Heinelt等人(2004年)引入了对甲苯磺酰氯(TsCl)/NaOH作为试剂组合,用于从N-(2-羟乙基)-硫脲合成2-氨基取代的1-氮杂环化合物。这种方法促进了各种2-氨基取代的杂环化合物的合成,展示了2-氨基双环己基相关化合物在合成具有生物学意义的杂环化合物中的多功能性(Heinelt et al., 2004)。

抗菌应用

Bremner等人(2012年)合成了二阳离子三肽苄酯衍生物,其中C-末端氨基酸的疏水基团有所变化,包括环己基取代化合物。这些衍生物对革兰氏阳性细菌表现出中等到良好的活性,突显了2-氨基双环己基相关化合物在开发新的抗菌剂中的潜力(Bremner et al., 2012)。

抗氧化和酶抑制

Ikram等人(2015年)探讨了由[1-(氨甲基)环己基]乙酸合成的席夫碱配体及其金属配合物的抗氧化性能和黄嘌呤氧化酶抑制活性。具体来说,锌配合物表现出显著的抑制活性,展示了2-氨基双环己基相关化合物在应对氧化应激和酶相关疾病中的应用(Ikram et al., 2015)。

安全和危害

2-Aminobicyclohexyl is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it’s advised to rinse with water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . It’s recommended to avoid dust formation and to use personal protective equipment when handling this chemical .

作用机制

Target of Action

The primary targets of 2-Aminobicyclohexyl are currently unknown. The compound is a structural analog of aminoglycosides , which primarily target the bacterial ribosome, leading to inhibition of protein synthesis . .

Mode of Action

Aminoglycosides, a related class of compounds, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading . It’s possible that 2-Aminobicyclohexyl may have a similar mode of action, but this would need to be confirmed through experimental studies.

Biochemical Pathways

Given its structural similarity to aminoglycosides, it might interfere with protein synthesis pathways in bacteria . .

Result of Action

If it acts similarly to aminoglycosides, it might cause misreading of mRNA, leading to incorrect protein synthesis and bacterial cell death . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity and stability of a compound . .

属性

IUPAC Name |

2-cyclohexylcyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHCTKVZDAEDPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278404 |

Source

|

| Record name | 2-Aminobicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6283-14-3 |

Source

|

| Record name | [1,1'-Bicyclohexyl]-2-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)